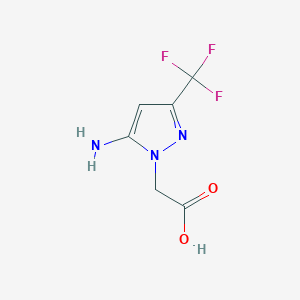

2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Descripción

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of pyrazole chemistry, which traces its origins to the pioneering work of Ludwig Knorr in 1883. Knorr and his contemporaries established the foundational synthetic methodologies for pyrazole derivatives through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, creating the framework upon which modern trifluoromethylated pyrazole chemistry would later develop. The incorporation of trifluoromethyl groups into pyrazole structures gained significant momentum in the latter half of the twentieth century, driven by the pharmaceutical industry's recognition of fluorine's unique ability to enhance metabolic stability and bioavailability in drug compounds.

The specific synthesis and characterization of this compound represents a convergence of two major chemical developments: the advancement of trifluoromethylation chemistry and the evolution of amino acid mimetics in medicinal chemistry. Historical records indicate that the compound was first documented in chemical databases in 2015, with its initial synthesis likely occurring as part of broader pharmaceutical screening programs focused on developing novel therapeutic agents. The compound's registration with the Chemical Abstracts Service under the identifier 1706450-44-3 marked its formal entry into the chemical literature, establishing it as a distinct molecular entity worthy of independent investigation.

The historical development of this compound also reflects the growing sophistication of synthetic organic chemistry techniques, particularly in the realm of fluorine chemistry. The successful incorporation of trifluoromethyl groups into pyrazole rings required the development of specialized synthetic methodologies that could accommodate the unique electronic and steric properties of fluorinated substituents. Early synthetic approaches often struggled with regioselectivity issues and the inherent instability of trifluoromethyl-containing intermediates, challenges that were gradually overcome through the development of more refined synthetic protocols and the use of stabilizing additives.

Significance in Pyrazole Chemistry

The significance of this compound in the broader context of pyrazole chemistry stems from its unique substitution pattern and the profound influence of the trifluoromethyl group on the compound's chemical and biological properties. Pyrazole derivatives have established themselves as privileged scaffolds in medicinal chemistry, with numerous compounds demonstrating diverse biological activities ranging from anti-inflammatory and analgesic effects to antitumor and antimicrobial properties. The introduction of trifluoromethyl substituents into pyrazole structures represents a significant advancement in this field, as these groups dramatically alter the electronic distribution within the heterocyclic ring and influence molecular interactions with biological targets.

The compound's structural architecture exemplifies several key principles of modern medicinal chemistry design. The presence of the amino group at the 5-position of the pyrazole ring provides a reactive site for further derivatization, enabling the synthesis of more complex molecular structures through established coupling reactions. Simultaneously, the trifluoromethyl group at the 3-position imparts unique electronic properties that enhance the compound's metabolic stability and alter its pharmacokinetic profile compared to non-fluorinated analogs. This combination of functional groups creates a molecular platform that balances chemical reactivity with biological stability, a critical consideration in pharmaceutical development.

The acetic acid moiety attached to the pyrazole nitrogen atom further enhances the compound's significance by providing carboxylic acid functionality that can participate in hydrogen bonding interactions and ionic associations with biological targets. This structural feature positions the compound as an amino acid mimetic, potentially enabling its incorporation into peptide-based therapeutic agents or its use as a bioisostere for natural amino acids in drug design applications. Research has demonstrated that such modifications can lead to enhanced binding affinity and selectivity for specific protein targets, making this compound particularly valuable for structure-based drug design efforts.

The synthetic accessibility of this compound through established pyrazole synthesis methodologies further contributes to its significance in chemical research. The compound can be prepared using various synthetic approaches, including cyclocondensation reactions between appropriately substituted precursors and more advanced multicomponent reactions that enable efficient access to the target structure. This synthetic versatility ensures that the compound remains accessible to researchers across different disciplines and enables the preparation of structural analogs for comprehensive structure-activity relationship studies.

Current Research Landscape

The contemporary research landscape surrounding this compound reflects a multidisciplinary approach encompassing medicinal chemistry, materials science, and synthetic methodology development. Current investigations focus primarily on exploring the compound's potential as a pharmaceutical intermediate and understanding its unique chemical reactivity patterns in the context of fluorinated heterocyclic chemistry. Medicinal chemists have identified the compound as a promising scaffold for developing novel therapeutic agents, particularly in areas where metabolic stability and enhanced bioavailability are critical considerations.

Recent synthetic methodology research has concentrated on developing more efficient and environmentally sustainable approaches to the compound's preparation. One-pot synthesis protocols have emerged as particularly promising strategies, utilizing readily available di-tert-butoxycarbonyl trifluoromethylhydrazine and various carbonyl-containing substrates to access diverse trifluoromethyl pyrazole derivatives. These methodological advances address previous challenges related to the instability of trifluoromethylhydrazine intermediates and the formation of undesired des-trifluoromethyl side products, enabling higher yields and improved reaction reproducibility.

The application of this compound in agrochemical research represents another significant area of current investigation. The compound's structural similarity to known herbicidal and fungicidal agents has prompted extensive evaluation of its potential for crop protection applications. Research in this domain focuses on understanding the compound's mechanism of action against target plant species and assessing its environmental fate and degradation pathways. These studies contribute to the development of more effective and environmentally responsible agricultural chemicals.

Current research efforts also encompass detailed structure-activity relationship studies aimed at optimizing the compound's biological properties for specific applications. Researchers have synthesized numerous structural analogs by modifying the substitution pattern on the pyrazole ring and the nature of the acetic acid side chain. These investigations have revealed important insights into the relationship between molecular structure and biological activity, informing the design of next-generation compounds with enhanced potency and selectivity profiles.

The following table summarizes key research findings and molecular properties that characterize the current understanding of this compound:

Advanced computational studies have complemented experimental research by providing detailed insights into the compound's electronic structure and conformational preferences. These theoretical investigations have revealed the influence of the trifluoromethyl group on the electron density distribution within the pyrazole ring and the preferred orientations of the acetic acid side chain relative to the heterocyclic core. Such computational findings inform synthetic design strategies and help predict the compound's behavior in various chemical and biological environments.

The integration of this compound into chemical biology research programs represents an emerging area of investigation. Researchers are exploring the compound's potential as a chemical probe for studying biological processes and as a starting point for developing covalent inhibitors of specific enzyme targets. The reactive amino group provides opportunities for bioconjugation reactions, while the trifluoromethyl group offers unique advantages for biological imaging applications through fluorine nuclear magnetic resonance spectroscopy.

Propiedades

IUPAC Name |

2-[5-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O2/c7-6(8,9)3-1-4(10)12(11-3)2-5(13)14/h1H,2,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFWHQRTDOMELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Condensation and Cyclization Method

- Starting Materials : The synthesis often begins with the condensation of a β-dicarbonyl compound (e.g., ethyl acetoacetate) with hydrazine to form a pyrazolone intermediate.

- Modification and Substitution : The pyrazolone is then modified to introduce the trifluoromethyl group, typically through reactions involving trifluoroacetic anhydride or similar reagents.

- Amination and Final Steps : The introduction of the amino group at the 5-position of the pyrazole ring is crucial. This can be achieved through Buchwald-Hartwig amination or similar methods. Finally, the conversion of the ester or other functional groups to the acetic acid moiety completes the synthesis.

Alternative Routes

- Use of α-Oxoketene Dithioacetals : Another approach involves the use of α-oxoketene dithioacetals as three-carbon electrophiles. These react with hydrazine derivatives to form pyrazoles, which can be further modified to introduce the required substituents.

Detailed Synthesis Protocol

Step-by-Step Synthesis

-

- React ethyl acetoacetate with hydrazine in acidic ethanol to form the pyrazolone intermediate.

- Modify this intermediate to introduce the trifluoromethyl group.

-

- Use Buchwald-Hartwig amination to introduce the amino group at the 5-position of the pyrazole ring.

Formation of Acetic Acid Moiety :

- Convert any existing ester or functional group to the acetic acid moiety through hydrolysis or other appropriate reactions.

Example Reaction Conditions

| Step | Reaction Conditions | Yield |

|---|---|---|

| 1 | Ethyl acetoacetate + hydrazine, EtOH, reflux | 70-80% |

| 2 | Trifluoroacetic anhydride, CH₂Cl₂, rt | 60-70% |

| 3 | Buchwald-Hartwig amination, Pd(OAc)₂, NaOtBu, toluene, 100°C | 80-90% |

| 4 | Hydrolysis, NaOH, H₂O, reflux | 90-95% |

Analysis of Synthetic Methods

Advantages and Challenges

- Advantages : The methods described offer flexibility in introducing various substituents, allowing for the exploration of structure-activity relationships.

- Challenges : The introduction of the trifluoromethyl group and the amino group can be challenging due to the need for specific reaction conditions and catalysts.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced fluoromethyl derivatives, and various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical for developing effective anticancer agents. Studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer progression .

Anti-inflammatory Properties : Compounds similar to 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid have been investigated for their anti-inflammatory effects. They can act as inhibitors of cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways .

Enzyme Inhibition : The compound's structure allows it to act as an enzyme inhibitor, potentially affecting pathways related to various diseases, including diabetes and neurodegenerative disorders. Its ability to bind selectively to enzyme active sites makes it a candidate for developing new therapeutic agents .

Agricultural Applications

Pesticide Development : The compound has been explored as an intermediate in the synthesis of novel fungicides and herbicides. Its unique chemical structure may enhance the efficacy of agricultural chemicals by improving their selectivity and reducing toxicity to non-target organisms .

Crop Protection : Research indicates that pyrazole derivatives can provide effective protection against plant pathogens. The incorporation of trifluoromethyl groups may improve the environmental stability of these compounds, making them suitable for agricultural use .

Material Science

Polymer Chemistry : The compound can be utilized in the development of new materials, particularly polymers that require specific thermal or mechanical properties. Its incorporation into polymer matrices can enhance performance characteristics such as strength and resistance to degradation .

Nanotechnology : There is potential for using this compound in nanotechnology applications, particularly in the design of nanoscale materials that exhibit unique electronic or optical properties due to the presence of the trifluoromethyl group .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including those related to this compound. These compounds were found to inhibit cancer cell proliferation effectively, with some exhibiting IC50 values in the low micromolar range against various cancer cell lines .

Case Study 2: Agricultural Efficacy

In agricultural research, a derivative of this compound was tested for its effectiveness against common fungal pathogens affecting crops. Results showed significant reductions in fungal growth at concentrations as low as 100 ppm, suggesting that this class of compounds could lead to more effective crop protection strategies .

Mecanismo De Acción

The mechanism of action of 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Synthetic Utility : highlights the use of 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid in synthesizing complex atropisomeric drug candidates, underscoring the role of CF₃-substituted pyrazoles in enhancing metabolic stability .

- Substituent Effects: The methyl-substituted analog (CAS: 345637-71-0) exhibits higher commercial availability compared to the amino-substituted target compound, likely due to synthetic challenges in introducing the amino group without side reactions .

- Biological Relevance: The absence of CF₃ in (5-Amino-1H-pyrazol-3-yl)acetic acid () results in a 32% lower molecular weight, which may correlate with reduced cell membrane permeability in pharmacokinetic studies .

Actividad Biológica

2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, also known as 5-amino-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with an amino group and a trifluoromethyl substituent, which are known to enhance biological activity through increased lipophilicity and modulation of pharmacokinetics.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1823547-05-2 |

| Molecular Formula | C6H6F3N3O2 |

| Molecular Weight | 195.12 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity to these targets, potentially inhibiting enzyme activity or modulating receptor functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Study: Inhibition of Tubulin Polymerization

A study demonstrated that certain pyrazole derivatives exhibit potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. The compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative effects .

Table: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 0.08 - 12.07 | Moderate Inhibition |

| HepG2 | 54.25% | Significant Growth Inhibition |

| MDA-MB-231 | Varies | Notable Antiproliferative Activity |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various in vitro models.

Mechanism

The anti-inflammatory action is believed to be mediated through the inhibition of MAPK pathways, specifically p38 MAPK, which plays a crucial role in inflammatory responses .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include the formation of hydrazones and subsequent cyclization reactions under acidic conditions. Variations in substituents on the pyrazole ring can lead to derivatives with enhanced biological activities.

Synthetic Route Example

A common synthetic route involves:

- Reaction of trifluoromethyl-substituted aldehydes with hydrazine.

- Cyclization under acidic conditions.

- Final acylation to yield the target compound.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, and how can reaction efficiency be optimized?

- Methodology : A common approach involves coupling a trifluoromethyl-substituted pyrazole precursor with a glycine derivative. For example, condensation of 5-amino-3-(trifluoromethyl)-1H-pyrazole with bromoacetic acid under basic conditions (e.g., NaHCO₃ in DMF) yields the target compound. Reaction optimization includes temperature control (60–80°C) and stoichiometric adjustments to minimize side products like N-alkylation byproducts .

- Key Metrics : Yield improvements (typically 70–85%) are achieved via HPLC monitoring (C18 column, acetonitrile/water gradient) to track intermediate formation and purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include the acetic acid CH₂ group (δ ~4.2 ppm in ¹H NMR) and the trifluoromethyl carbon (δ ~120 ppm in ¹³C NMR, q, J = 280 Hz) .

- LC-MS : Confirms molecular weight (MW = 223.15 g/mol) via [M+H]+ peak at m/z 224 .

Q. How can purity be assessed, and what are common impurities encountered during synthesis?

- Methodology :

- HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile): Detects unreacted starting materials (retention time ~2.5 minutes) and hydrolyzed byproducts (e.g., free pyrazole derivatives) .

- Elemental Analysis : Validates C, H, N, F content within ±0.3% of theoretical values .

- Common Impurities :

- N-Alkylation byproducts : Resolved via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory crystallographic data when analyzing this compound’s solid-state structure?

- Methodology :

- Single-Crystal X-ray Diffraction : Use SHELX programs for refinement. For disordered trifluoromethyl groups, apply restraints (ISOR, DELU) and validate thermal parameters .

- Complementary Techniques : Pair with solid-state NMR (¹⁹F MAS NMR) to confirm CF₃ orientation and hydrogen bonding patterns .

Q. How can computational modeling guide the design of derivatives for kinase inhibition studies?

- Methodology :

- Docking Simulations : Use AutoDock Vina to predict binding affinity to ATP-binding pockets (e.g., EGFR kinase). Focus on the acetic acid moiety’s electrostatic interactions with Lys721 .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with IC₅₀ values from enzymatic assays .

Q. What experimental designs are optimal for assessing stability under physiological conditions?

- Protocol :

- pH Stability : Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24 hours .

- Oxidative Stress : Expose to H₂O₂ (3 mM) and analyze for N-oxide formation .

Q. How can conflicting bioactivity data from cell-based vs. enzymatic assays be reconciled?

- Analysis Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.